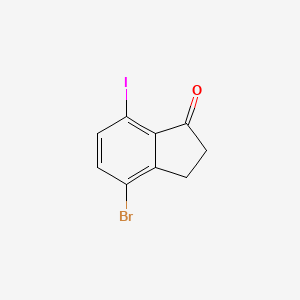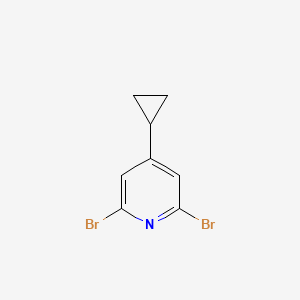
2,6-dibromo-4-cyclopropylPyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-4-cyclopropylpyridine is an organic compound with the molecular formula C8H7Br2N It is a derivative of pyridine, where two bromine atoms are substituted at the 2nd and 6th positions, and a cyclopropyl group is attached at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dibromo-4-cyclopropylpyridine typically involves the bromination of 4-cyclopropylpyridine. One common method is the use of bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient processes. For example, the use of bromide-bromate salts in an aqueous acidic medium has been reported as a green and solvent-free method for bromination reactions . This method not only reduces the environmental impact but also allows for the recycling of the reaction medium, making it more sustainable.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-cyclopropylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding dehalogenated product.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, or alkoxide salts. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are formed as major products.
Reduction Reactions: The major product is 4-cyclopropylpyridine.
Scientific Research Applications
2,6-Dibromo-4-cyclopropylpyridine has several applications in scientific research:
Biology: It can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-dibromo-4-cyclopropylpyridine depends on its specific application. In coupling reactions, it acts as a substrate that undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired product . The molecular targets and pathways involved vary based on the specific reaction or biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromopyridine: Similar in structure but lacks the cyclopropyl group.
4-Cyclopropylpyridine: Similar but without the bromine substituents.
2,6-Dibromo-4-phenoxyphenol: Another brominated compound with different substituents and applications.
Uniqueness
2,6-Dibromo-4-cyclopropylpyridine is unique due to the presence of both bromine atoms and a cyclopropyl group, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Properties
Molecular Formula |
C8H7Br2N |
|---|---|
Molecular Weight |
276.96 g/mol |
IUPAC Name |
2,6-dibromo-4-cyclopropylpyridine |
InChI |
InChI=1S/C8H7Br2N/c9-7-3-6(5-1-2-5)4-8(10)11-7/h3-5H,1-2H2 |
InChI Key |
BYMORMDFVIPUGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NC(=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B15131143.png)
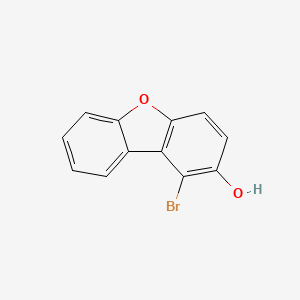
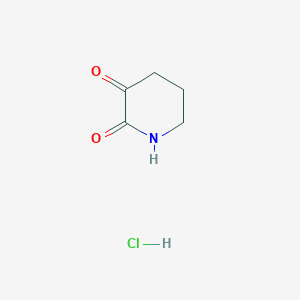
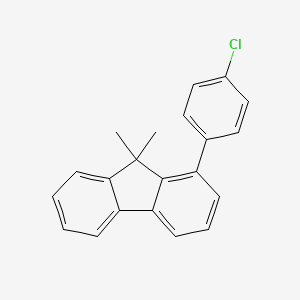
![3-[(Dimethylamino)methyl]benzene-1-sulfonamide](/img/structure/B15131173.png)
![8-Azabicyclo[3.2.1]octan-3-amine,endo-(9ci)](/img/structure/B15131188.png)
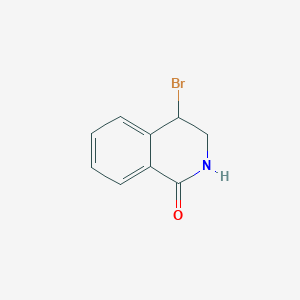
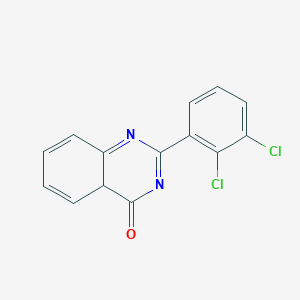

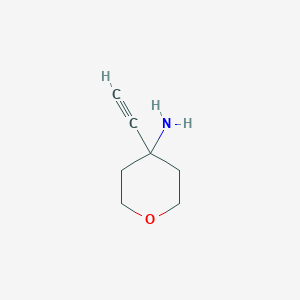
![4,7-Diazaspiro[2.5]octan-6-one hydrochloride](/img/structure/B15131233.png)
![tert-Butyl (6-azaspiro[2.5]octan-4-yl)carbamate](/img/structure/B15131239.png)
